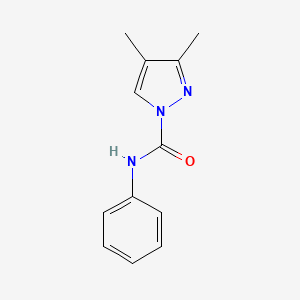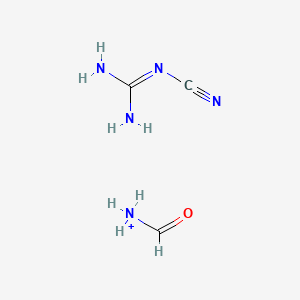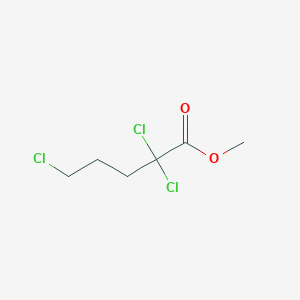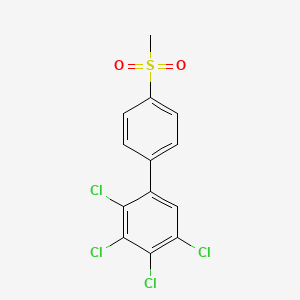
2,3,4,5-Tetrachloro-4'-(methanesulfonyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrachloro-4’-(methanesulfonyl)-1,1’-biphenyl is a chemical compound that belongs to the class of biphenyls It is characterized by the presence of four chlorine atoms and a methanesulfonyl group attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-4’-(methanesulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of the methanesulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
The introduction of the methanesulfonyl group can be achieved through a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of 2,3,4,5-Tetrachloro-4’-(methanesulfonyl)-1,1’-biphenyl may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2,3,4,5-Tetrachloro-4’-(methanesulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of biphenyl carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated biphenyls.
Substitution: Formation of biphenyl derivatives with various functional groups.
科学的研究の応用
2,3,4,5-Tetrachloro-4’-(methanesulfonyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3,4,5-Tetrachloro-4’-(methanesulfonyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrachloro-4’-biphenylol: Similar structure but with a hydroxyl group instead of a methanesulfonyl group.
2,3,4,5-Tetrachlorobiphenyl: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
Uniqueness
2,3,4,5-Tetrachloro-4’-(methanesulfonyl)-1,1’-biphenyl is unique due to the presence of both chlorine atoms and a methanesulfonyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
67412-62-8 |
|---|---|
分子式 |
C13H8Cl4O2S |
分子量 |
370.1 g/mol |
IUPAC名 |
1,2,3,4-tetrachloro-5-(4-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)8-4-2-7(3-5-8)9-6-10(14)12(16)13(17)11(9)15/h2-6H,1H3 |
InChIキー |
YJMVMJXYTSTPIL-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



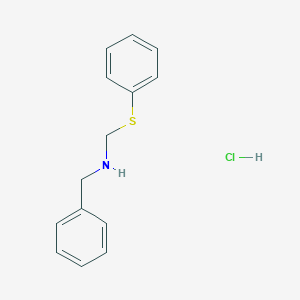
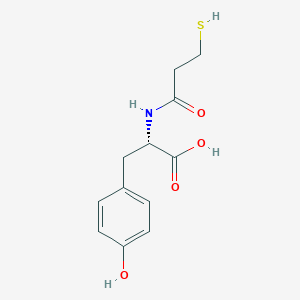
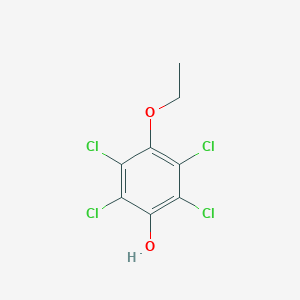
![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
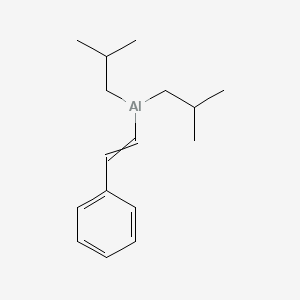
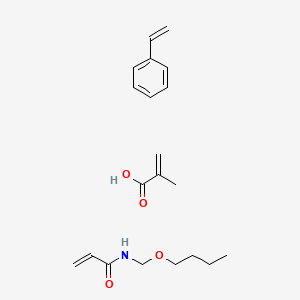
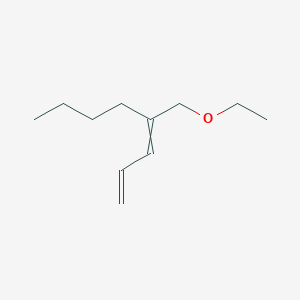
![Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]-](/img/structure/B14469715.png)
